molecular formula C14H16N2 B8097850 3,3'-Bis(aminomethyl)biphenyl

3,3'-Bis(aminomethyl)biphenyl

Cat. No.: B8097850
M. Wt: 212.29 g/mol
InChI Key: RNQCFCOVAKDSAW-UHFFFAOYSA-N
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Description

3,3’-Bis(aminomethyl)biphenyl is an organic compound with the molecular formula C14H16N2 It consists of a biphenyl core with two aminomethyl groups attached at the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(aminomethyl)biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl, which is commercially available.

    Functionalization: The biphenyl is functionalized at the 3 and 3’ positions using a halogenation reaction, typically with bromine or chlorine, to form 3,3’-dihalobiphenyl.

    Aminomethylation: The 3,3’-dihalobiphenyl undergoes a nucleophilic substitution reaction with formaldehyde and ammonia or a primary amine to introduce the aminomethyl groups. This step is often carried out in the presence of a catalyst, such as palladium, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(aminomethyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or sulfonyl derivatives of the biphenyl core.

Scientific Research Applications

3,3’-Bis(aminomethyl)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl depends on its specific application. In biological systems, the aminomethyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dihalobiphenyl: A precursor in the synthesis of 3,3’-Bis(aminomethyl)biphenyl.

    3,3’-Diaminobiphenyl: Similar structure but with amino groups instead of aminomethyl groups.

    3,3’-Bis(methylamino)biphenyl: Contains methylamino groups instead of aminomethyl groups.

Uniqueness

3,3’-Bis(aminomethyl)biphenyl is unique due to the presence of aminomethyl groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

[3-[3-(aminomethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCFCOVAKDSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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